REACTION_SMILES
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[CH3:1][CH:2]1[NH:3][CH2:4][CH2:5][NH:6][CH2:7]1.[NH2:8][S:9]([NH2:10])(=[O:11])=[O:12].[O:13]1[CH2:14][CH2:15][O:16][CH2:17][CH2:18]1>>[CH3:1][CH:2]1[NH:3][CH2:4][CH2:5][N:6]([S:9]([NH2:8])(=[O:11])=[O:12])[CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NS(N)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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CC1CN(S(N)(=O)=O)CCN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |